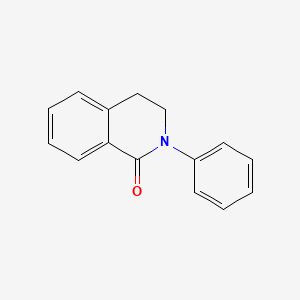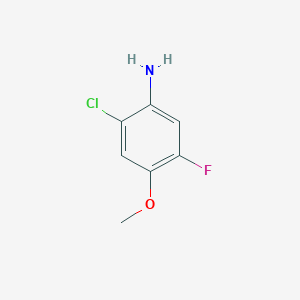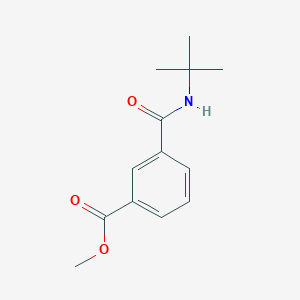
硅烷、甲基(甲硅烷基)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Disilabutane is an organosilicon compound with the chemical formula C4H12Si2. It is a colorless liquid with a boiling point of approximately 85-90°C and a density of around 0.75 g/cm³ . This compound is soluble in most organic solvents, such as ethanol and ether . As an organosilicon intermediate, 1,3-Disilabutane finds applications in various fields, including organic synthesis and organometallic chemistry .
科学研究应用
1,3-Disilabutane has several scientific research applications, including:
Chemistry: It is used as a catalytic reagent and ligand in organic synthesis reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, organosilicon compounds like 1,3-Disilabutane are being explored for their potential use in drug delivery systems and biomedical materials.
Industry: 1,3-Disilabutane is used in the production of silicon carbide thin films, which have applications in electronic and microelectromechanical systems (MEMS) devices
安全和危害
未来方向
Methylsilane has been investigated as a precursor to silicon carbide . It has also been the subject of extensive theoretical analysis . Future research may focus on its potential applications in various industries.
Relevant Papers The relevant papers retrieved provide valuable information about Methylsilane. For instance, one paper discusses an arenium-ion-catalysed halodealkylation that effectively converts Me4Si and related quaternary silanes into a diverse range of functionalized derivatives . Another paper provides detailed information about the physical and chemical properties of Methylsilane .
作用机制
Target of Action
Silane, Methyl(silylmethyl)-(9CI) is a complex compound with a molecular weight of 46.1438 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
For instance, some silanes can efficiently hydrosilate benzaldimines and ketimines
Biochemical Pathways
It is known that some silanes can participate in reactions involving benzaldimines and ketimines . The downstream effects of these reactions would depend on the specific context and conditions.
准备方法
There are several main methods for preparing 1,3-Disilabutane:
Silanization Reaction: This method involves reacting 1-bromobutane with silicon ethane to produce 1,3-Disilabutane.
Chloroalkylation Reaction: In this method, trichlorosilane reacts with bromobutane to form 1,3-Disilabutane.
These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product yield and purity.
化学反应分析
1,3-Disilabutane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silicon-oxygen bonds.
Reduction: In this reaction, the compound gains electrons, typically leading to the formation of silicon-hydrogen bonds.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents used in these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon oxides, while substitution reactions can yield various organosilicon derivatives.
相似化合物的比较
1,3-Disilabutane can be compared with other similar organosilicon compounds, such as:
Hexamethyldisilane: This compound has a similar silicon-carbon backbone but with different substituents, leading to variations in reactivity and applications.
1,1,3,3-Tetramethyl-1,3-disilacyclobutane:
Bis(trimethylsilyl)methane: Another organosilicon compound with distinct reactivity due to its different substituents.
The uniqueness of 1,3-Disilabutane lies in its linear silicon-carbon backbone and its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organosilicon chemistry.
属性
InChI |
InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJAXHXTYGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)




![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)
![7-methyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3149801.png)

